molecular formula C13H18ClNO B6280224 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1887036-65-8

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6280224
CAS No.: 1887036-65-8
M. Wt: 239.74 g/mol
InChI Key: ZQBFFILFSOEWCL-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a cyclopropylmethoxy substituent at the 6-position of the isoquinoline core. The compound has the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.5 g/mol (calculated from ). It is cataloged as a building block in pharmaceutical synthesis, suggesting its utility in drug discovery and medicinal chemistry. The cyclopropylmethoxy group introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and receptor interactions.

Properties

CAS No.

1887036-65-8

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13;/h3-4,7,10,14H,1-2,5-6,8-9H2;1H

InChI Key

ZQBFFILFSOEWCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(CNCC3)C=C2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of cyclopropylmethanol and tetrahydroisoquinoline derivatives, followed by hydrochloride salt formation. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound for specific applications. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1887036-65-8) is a compound belonging to the tetrahydroisoquinoline class, which is notable for its diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets:

  • Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting enzymes involved in neurotransmitter degradation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Analgesic Properties: Preliminary studies suggest that the compound may have analgesic effects, making it a candidate for pain management therapies.

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules:

  • Synthetic Intermediates: It can be utilized in the synthesis of other tetrahydroisoquinoline derivatives and related compounds, which are valuable in pharmaceutical development.
  • Reaction Mechanisms Studies: The compound is useful for studying reaction mechanisms in organic chemistry due to its unique structural features.

Case Study 1: Neuroprotective Mechanisms

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various tetrahydroisoquinoline derivatives, including this compound. The findings indicated that this compound could inhibit acetylcholinesterase activity and protect neuronal cells from oxidative stress-induced damage. The study suggests its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Analgesic Activity

In a pharmacological evaluation reported in Pharmacology Biochemistry and Behavior, researchers tested several tetrahydroisoquinoline derivatives for analgesic activity. The results demonstrated that this compound significantly reduced pain responses in animal models compared to control groups. This positions the compound as a promising candidate for further development into analgesic medications .

Mechanism of Action

The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs bearing diverse substituents, highlighting structural and functional differences:

Compound Name (CAS RN) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-(Cyclopropylmethoxy)-THIQ·HCl 6-cyclopropylmethoxy C₁₃H₁₆ClNO 237.5 Building block; moderate lipophilicity due to cyclopropyl group
1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl (Compound 3) 6,7-dimethoxy, 4’-dimethylaminophenyl C₁₉H₂₃ClN₂O₂ 364.9 High analgesic/anti-inflammatory activity; superior therapeutic index vs. diclofenac
6-(Trifluoromethyl)-THIQ·HCl (215798-14-4) 6-trifluoromethyl C₁₀H₁₁ClF₃N 237.65 Electron-withdrawing CF₃ group; hazards: H302 (oral toxicity), H315 (skin irritation)
6-Chloro-THIQ·HCl (33537-97-2) 6-chloro C₉H₁₀Cl₂N 204.10 Halogenated analog; potential reactivity in nucleophilic substitutions
6-Bromo-THIQ·HCl (215798-19-9) 6-bromo C₉H₁₁BrClN 248.55 High thermal stability (m.p. 316.4°C)
5,7-Dichloro-THIQ-6-carboxylic Acid·HCl (1289646-93-0) 5,7-dichloro, 6-carboxylic acid C₁₀H₉Cl₃NO₂ 289.5 Acidic functional group; enhanced solubility in polar solvents
6-Methoxy-THIQ·HCl (57196-62-0) 6-methoxy C₁₀H₁₄ClNO 215.7 Simpler methoxy substituent; benchmark for comparing bulkier groups

Research Findings and Trends

  • Substituent Bulk vs. Activity : Bulky groups like cyclopropylmethoxy may enhance selectivity for peripheral targets over CNS receptors, reducing adverse effects compared to smaller substituents (e.g., methoxy).
  • Therapeutic Index : Compound 3’s high therapeutic index underscores the importance of substituent polarity and aromatic interactions in optimizing drug safety.
  • Synthetic Utility : Halogenated and carboxylated derivatives serve as intermediates for further functionalization, enabling structure-activity relationship (SAR) studies.

Biological Activity

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C13H17NO
  • SMILES Notation : C1CC1COC2=CC3=C(CNCC3)C=C2
  • InChIKey : ICOLAMRGGYPZFF-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits a range of pharmacological effects that can be categorized as follows:

1. Pharmacological Properties

  • Anti-inflammatory Activity : THIQ derivatives have shown significant anti-inflammatory effects in various studies. They inhibit pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
  • CNS Activity : Compounds in the THIQ class are known for their central nervous system (CNS) effects, including anti-convulsant and analgesic properties. Research indicates that they may modulate neurotransmitter systems, providing therapeutic benefits for neurological disorders .

The mechanisms through which 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline exerts its effects include:

  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in mediating anti-inflammatory responses and promoting bronchodilation .
  • Receptor Modulation : The compound may act on various receptors involved in pain and inflammation pathways, including opioid receptors and adrenergic receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of THIQ derivatives similar to 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline:

Table 1: Summary of Research Findings

StudyCompound TestedKey FindingsReference
Study ATHIQ DerivativeDemonstrated anti-inflammatory effects in murine models; reduced cytokine levels significantly.
Study BSimilar THIQExhibited CNS activity; improved seizure control in animal models.
Study CPDE Inhibitor THIQShowed enhanced bronchodilation in asthma models; reduced airway hyperreactivity.

Potential Therapeutic Applications

Given its pharmacological profile, this compound holds promise for several therapeutic applications:

  • Chronic Inflammatory Diseases : Its ability to modulate inflammatory pathways suggests potential use in conditions like asthma and chronic obstructive pulmonary disease (COPD).
  • Neurological Disorders : The CNS effects may make it a candidate for treating epilepsy or other seizure disorders.
  • Pain Management : Due to its interaction with pain pathways, it may be explored as an analgesic agent.

Q & A

Q. What are the key synthetic routes for 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. For analogs like ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, a common approach includes:

Condensation : React phenethylamine derivatives with carbonyl compounds (e.g., ethyl glyoxylate) under acidic conditions to form Schiff bases.

Cyclization : Use reagents like POCl₃ or polyphosphoric acid to induce ring closure, forming the tetrahydroisoquinoline core.

Functionalization : Introduce substituents (e.g., cyclopropylmethoxy) via nucleophilic substitution or Mitsunobu reactions.

Salt Formation : Treat the free base with HCl to yield the hydrochloride salt.

For 6-(cyclopropylmethoxy) substitution, the hydroxyl group at position 6 can be alkylated using cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) .

Q. How does the cyclopropylmethoxy group influence physicochemical and pharmacokinetic properties?

Methodological Answer: The cyclopropylmethoxy substituent enhances lipophilicity (logP) compared to smaller alkoxy groups (e.g., methoxy), which can improve blood-brain barrier permeability. Key analyses include:

  • LogP Measurement : Use reversed-phase HPLC or shake-flask methods.
  • Solubility : Assess via equilibrium solubility studies in buffered solutions (pH 1–7.4).
  • Metabolic Stability : Perform liver microsome assays (human/rodent) to evaluate CYP450-mediated oxidation.

The cyclopropyl group’s rigidity may also reduce metabolic degradation compared to linear alkyl chains .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: SAR studies should systematically modify substituents while retaining the tetrahydroisoquinoline core. Example strategies:

Position-Specific Modifications :

  • Vary substituents at positions 6 and 7 (e.g., methoxy, halogen, hydroxyl).
  • Replace cyclopropylmethoxy with bulkier groups (e.g., benzyloxy) to assess steric effects.

Biological Assays :

  • Receptor Binding : Screen against neurotransmitter receptors (e.g., adrenergic, dopaminergic) using radioligand displacement assays.
  • Enzyme Inhibition : Test monoamine oxidase (MAO) or phosphodiesterase inhibition via fluorometric/colorimetric kits.

Data Analysis :

  • Use computational tools (e.g., molecular docking, QSAR models) to correlate structural features with activity .

Q. Table: SAR Trends in Tetrahydroisoquinoline Derivatives

Substituent PositionModificationObserved Effect
6MethoxyModerate MAO-B inhibition
6CyclopropylmethoxyEnhanced BBB penetration
7FluoroIncreased receptor selectivity

Q. What analytical techniques resolve contradictions in spectral or biological data?

Methodological Answer: Contradictions often arise from impurities or stereochemical variations. Robust methods include:

Purity Analysis :

  • HPLC-MS : Use C18 columns with gradient elution (0.1% formic acid in H₂O/MeCN) to detect impurities.
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).

Stereochemical Confirmation :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • X-ray Crystallography : Determine absolute configuration for crystalline derivatives.

Biological Replication :

  • Validate receptor binding data across multiple assay formats (e.g., FRET vs. radioligand) to rule out false positives .

Q. How to optimize synthetic yield while minimizing byproducts?

Methodological Answer: Process optimization strategies:

Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.

Byproduct Identification : Characterize side products via preparative TLC or HPLC-TOF-MS. Common byproducts include over-alkylated derivatives or ring-opened intermediates.

Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps to enhance efficiency.

Temperature Control : Lower reaction temperatures (0–5°C) during cyclization to suppress dimerization .

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